N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide is a complex organic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a benzamide moiety substituted with a nitro group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-hydroxypyridine, is reacted with appropriate reagents to introduce the desired substituents.
Formation of the Benzamide Derivative: The benzamide moiety is synthesized by nitration of a methyl-substituted benzene derivative, followed by amide formation.
Coupling Reaction: The final step involves coupling the pyridine derivative with the benzamide derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using SnCl2 (tin(II) chloride) in acidic conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine: A simpler analog with only the hydroxyl group on the pyridine ring.
4-Nitrobenzamide: A compound with a nitro group on the benzamide moiety but lacking the pyridine ring.
3-Methyl-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide is unique due to the combination of functional groups and the specific positions of these groups on the pyridine and benzamide rings
Biological Activity
N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This compound features a pyridine ring with a hydroxyl substitution, which enhances its interaction with biological targets. Its chemical structure contributes to various pharmacological effects, including antibacterial, antitumor, and anti-inflammatory properties.
Property | Details |
---|---|
CAS Number | 99584-85-7 |
Molecular Formula | C8H8N2O3 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | This compound |
SMILES | CC1=CC(=CC=C1N+=O)C(N)=O |
1. Antibacterial Activity
Research indicates that compounds with nitro groups, such as this compound, exhibit significant antibacterial properties. The presence of the nitro group enhances the compound's ability to interact with bacterial enzymes and cellular structures, leading to inhibition of bacterial growth. In studies, derivatives of similar structures showed effective minimum inhibitory concentration (MIC) values against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
2. Antitumor Activity
The compound has demonstrated potential in inhibiting tumor growth. Studies have shown that the structural modifications in compounds containing the nitro group can enhance their cytotoxic effects against cancer cell lines. For instance, related compounds have been noted for their ability to induce apoptosis in colorectal and ovarian cancer cells by disrupting cell cycle progression and generating reactive oxygen species (ROS) . The effectiveness of this compound in this regard warrants further investigation.
3. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been linked to its ability to modulate inflammatory pathways. Research suggests that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, indicating a potential therapeutic role in managing inflammatory diseases . The mechanism is believed to involve the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
Case Study 1: Antibacterial Efficacy
In a comparative study, derivatives of nitro-substituted benzamides were tested against various bacterial strains. The results indicated that compounds with higher lipophilicity and specific substituents exhibited lower MIC values, suggesting enhanced membrane permeability and interaction with bacterial targets .
Case Study 2: Cytotoxicity in Cancer Cells
A study on hydrazide-based compounds revealed that modifications similar to those found in this compound resulted in significant cytotoxicity against HCT116 and SKOV-3 cell lines. The mechanism involved ROS generation and cell cycle arrest, highlighting the compound's potential as an anticancer agent .
Properties
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-8-7-9(4-5-10(8)16(19)20)13(18)15-12-11(17)3-2-6-14-12/h2-7,17H,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFALEOMJAORCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC=N2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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